N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17FN6O2S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Potential : Research suggests that this compound may have anticancer properties due to its interaction with specific cellular pathways. Investigating its effects on cancer cell lines and tumor growth inhibition could be valuable .
- Kinase Inhibitor : The triazolopyrimidine scaffold in this compound resembles kinase inhibitors. Further studies could explore its potential as a kinase-targeted drug .
- DFT Calculations : Researchers have performed density functional theory (DFT) calculations to understand the optimized geometry of this compound in the ground state. The B3LYP/6-31++G(d,p) method was employed for this purpose .
- Ryanodine Receptor Targeting : Insect ryanodine receptors are promising targets for novel insecticides. Considering the cyano substituent in this compound, it might be worth investigating its effects on insect ryanodine receptors .
Medicinal Chemistry and Drug Development
Computational Chemistry and Theoretical Studies
Insecticidal Activities and Pest Control
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-2-29-16-9-5-14(6-10-16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)15-7-3-13(21)4-8-15/h3-10,12H,2,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNYXWJLSALGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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